N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine
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Overview
Description
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine: is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a trifluoromethyl group attached to a benzylamine moiety. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzylamine: This intermediate can be synthesized by the reduction of 3-(trifluoromethyl)benzonitrile using hydrogen gas in the presence of a suitable catalyst.
Formation of Oxetane Ring: The oxetane ring can be formed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted benzylamine compounds .
Scientific Research Applications
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the para position.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group and an amide functional group.
3-(Trifluoromethyl)benzonitrile: A precursor in the synthesis of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHDWQYMWLUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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